Potassium butyltrifluoroborate
Overview
Description
Potassium butyltrifluoroborate is an organoboron compound with the chemical formula CH₃CH₂CH₂CH₂BF₃K. It is part of the potassium organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are particularly valued in organic synthesis due to their moisture and air stability, making them easier to handle compared to other boron-based reagents .
Mechanism of Action
Target of Action
Potassium butyltrifluoroborate is a member of the organotrifluoroborates, a class of organoboron reagents . The primary targets of this compound are carbon–carbon and carbon–heteroatom bonds . These bonds are crucial in various chemical reactions and transformations, making this compound a versatile reagent in organic synthesis .
Mode of Action
This compound interacts with its targets through a process known as cross-coupling . In this process, this compound serves as a “protected” form of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions . This allows this compound to act as a stable reservoir for more reactive counterparts, facilitating the formation of new carbon–carbon and carbon–heteroatom bonds .
Biochemical Pathways
This compound affects various biochemical pathways through its role in cross-coupling reactions . These reactions enable the formation of new carbon–carbon and carbon–heteroatom bonds, which are fundamental to many biochemical pathways . The downstream effects of these reactions include the synthesis of novel building blocks and the selective modification of existing substructures .
Pharmacokinetics
It’s known that this compound is a stable, monomeric, crystalline solid , suggesting that it may have favorable bioavailability properties.
Result of Action
The result of this compound’s action is the formation of new carbon–carbon and carbon–heteroatom bonds . This can lead to the synthesis of novel building blocks and the selective modification of existing substructures . These transformations can have significant molecular and cellular effects, depending on the specific context of the reaction .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH . This compound is known to be stable under normal conditions, being resistant to air and moisture . This stability allows this compound to retain its efficacy and stability in a variety of environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium butyltrifluoroborate can be synthesized through the reaction of butylboronic acid with potassium hydrogen fluoride (KHF₂). The general procedure involves the following steps:
Preparation of Butylboronic Acid: Butylboronic acid is prepared by hydroboration of 1-butene with diborane (B₂H₆) followed by oxidation with hydrogen peroxide (H₂O₂).
Formation of this compound: The butylboronic acid is then reacted with potassium hydrogen fluoride in an aqueous medium to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous-flow reactors has been reported to improve the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions: Potassium butyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the butyl group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Palladium-based catalysts are often used in cross-coupling reactions involving this compound.
Bases: Bases such as cesium carbonate (Cs₂CO₃) are used to facilitate the reaction.
Major Products:
Scientific Research Applications
Potassium butyltrifluoroborate has a wide range of applications in scientific research:
Chemistry: It is extensively used in organic synthesis for the formation of carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical intermediates.
Industry: It is used in the production of agrochemicals and materials science
Comparison with Similar Compounds
- Potassium methyltrifluoroborate
- Potassium ethyltrifluoroborate
- Potassium propyltrifluoroborate
Comparison: Potassium butyltrifluoroborate is unique due to its longer alkyl chain compared to its methyl, ethyl, and propyl counterparts. This longer chain can influence the reactivity and solubility of the compound, making it suitable for specific applications where longer alkyl chains are desired .
Properties
IUPAC Name |
potassium;butyl(trifluoro)boranuide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BF3.K/c1-2-3-4-5(6,7)8;/h2-4H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLHVTQCFJZFJSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCCC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635665 | |
Record name | Potassium butyl(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444343-55-9 | |
Record name | Potassium butyl(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Potassium Butyltrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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